molecular formula C21H18O5 B13445858 4'-O-Methylatalantoflavone

4'-O-Methylatalantoflavone

Cat. No.: B13445858
M. Wt: 350.4 g/mol
InChI Key: ZBCMZXUJUABTJX-UHFFFAOYSA-N
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Description

4’-O-Methylatalantoflavone is a naturally occurring flavonoid compound known for its diverse biological activities. It is a derivative of flavonoids, which are polyphenolic compounds widely distributed in the plant kingdom. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the fields of anti-inflammatory and antioxidant research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-O-Methylatalantoflavone involves several steps, starting from basic flavonoid structures. One common method includes the methylation of atalantoflavone using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction typically occurs under reflux conditions to ensure complete methylation .

Industrial Production Methods: Industrial production of 4’-O-Methylatalantoflavone can be achieved through optimized synthetic routes that ensure high yield and purity. The process often involves large-scale methylation reactions followed by purification steps such as recrystallization or chromatography to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: 4’-O-Methylatalantoflavone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized, reduced, and substituted flavonoid derivatives, each with unique chemical and biological properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4’-O-Methylatalantoflavone involves its interaction with various molecular targets and pathways:

    Anti-inflammatory Activity: The compound inhibits the activation of the NLRP3 inflammasome, a key player in the inflammatory response.

    Antioxidant Activity: 4’-O-Methylatalantoflavone scavenges free radicals and reactive oxygen species, protecting cells from oxidative damage.

Comparison with Similar Compounds

4’-O-Methylatalantoflavone can be compared with other similar flavonoid compounds, such as:

Uniqueness: 4’-O-Methylatalantoflavone stands out due to its enhanced stability and bioavailability compared to its non-methylated counterparts. The methylation at the 4’ position significantly improves its pharmacokinetic properties, making it a more effective therapeutic agent .

Properties

IUPAC Name

5-hydroxy-2-(4-methoxyphenyl)-8,8-dimethylpyrano[2,3-h]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O5/c1-21(2)9-8-14-18(26-21)11-16(23)19-15(22)10-17(25-20(14)19)12-4-6-13(24-3)7-5-12/h4-11,23H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBCMZXUJUABTJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(O1)C=C(C3=C2OC(=CC3=O)C4=CC=C(C=C4)OC)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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